molecular formula C31H35FN8O2 B12375085 Menin-MLL inhibitor 27 CAS No. 2938995-50-5

Menin-MLL inhibitor 27

Cat. No.: B12375085
CAS No.: 2938995-50-5
M. Wt: 570.7 g/mol
InChI Key: XDXAYPYOHXUEAM-CLHVYKLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menin-MLL inhibitor 27 is a small molecule designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the development of acute leukemias, particularly those with MLL rearrangements. By disrupting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menin-MLL inhibitor 27 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the menin-MLL interaction site. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as crystallization or chromatography. Additionally, ensuring compliance with regulatory standards for pharmaceutical production is essential .

Chemical Reactions Analysis

Types of Reactions

Menin-MLL inhibitor 27 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .

Mechanism of Action

Menin-MLL inhibitor 27 exerts its effects by binding to the menin protein and preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of differentiation in leukemia cells. The molecular targets involved include the menin protein and the MLL fusion proteins, which are critical for the leukemogenic activity of MLL rearrangements .

Comparison with Similar Compounds

Similar Compounds

Several other menin inhibitors have been developed, including:

Uniqueness of Menin-MLL Inhibitor 27

This compound is unique in its specific binding affinity and selectivity for the menin-MLL interaction site. This specificity allows for effective disruption of the menin-MLL interaction, leading to potent anti-leukemic activity. Additionally, its optimized pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

2938995-50-5

Molecular Formula

C31H35FN8O2

Molecular Weight

570.7 g/mol

IUPAC Name

[(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl]-[2-[6-[2-(4-cyclopropylpyrimidin-5-yl)-4-fluorophenoxy]-1,2,4-triazin-5-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methanone

InChI

InChI=1S/C31H35FN8O2/c32-21-6-7-25(23(12-21)24-14-33-17-35-26(24)19-4-5-19)42-29-28(36-18-37-38-29)40-15-31(16-40)8-10-39(11-9-31)30(41)27-22-3-1-2-20(22)13-34-27/h6-7,12,14,17-20,22,27,34H,1-5,8-11,13,15-16H2/t20-,22-,27-/m0/s1

InChI Key

XDXAYPYOHXUEAM-CLHVYKLBSA-N

Isomeric SMILES

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8

Canonical SMILES

C1CC2CNC(C2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.